molecular formula C12H11N5O2S B2532328 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1208697-19-1

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2532328
CAS RN: 1208697-19-1
M. Wt: 289.31
InChI Key: OSEOOBJFECAUGA-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as MPOTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPOTA belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, demonstrating the potential of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives in contributing to antioxidant research. The research outlined the effect of hydrogen bonding in the self-assembly process of these complexes, hinting at the intricacy and potential of these compounds in designing antioxidant agents (Chkirate et al., 2019).

Pharmacological Evaluation

In another dimension, the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including related compounds, was assessed for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the broad pharmacological potential of these derivatives, steering clear from direct drug use discussions to focus on their foundational attributes for developing therapeutic agents (Faheem, 2018).

Antimicrobial Activities

Moreover, the synthesis and antimicrobial evaluation of novel thiazole derivatives, as outlined by Saravanan et al. (2010), extend the scientific applications of these compounds. By incorporating the pyrazole moiety, these studies shed light on the antimicrobial prowess of such compounds, offering a glimpse into their potential in combating microbial infections without delving into direct medicinal drug use (Saravanan et al., 2010).

Insecticidal Applications

Furthermore, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights another facet of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives in contributing to agricultural and pest management strategies without focusing on human drug applications (Fadda et al., 2017).

properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-17-5-4-9(16-17)11-14-15-12(19-11)13-10(18)7-8-3-2-6-20-8/h2-6H,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEOOBJFECAUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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